Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18F)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- is a complex organic compound with significant potential in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound is categorized as an amide due to the presence of the amide functional group, which is characterized by a carbonyl group (C=O) directly attached to a nitrogen atom (N).
This compound can be sourced from various chemical suppliers and is classified under the category of amides. Its molecular formula is C29H32F1N3O2, and it possesses a molecular weight of approximately 469.58 g/mol. The compound's structure includes multiple functional groups, making it a subject of interest for further studies in drug design and development.
The synthesis of Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18F)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- typically involves several synthetic steps that include:
The synthesis may require advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Additionally, reaction conditions such as temperature, solvent choice, and reaction time play critical roles in achieving high yields and purity.
The molecular structure of Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18F)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- can be represented using various structural formulas:
InChI=1S/C29H32F1N3O2/c1-19(30)27(28(31)32)29(33)25(22-12-11-21(34)26(24(22)23(19)5)6)20(2)15-18-16-17(14-20)13-10-9-8-7This representation highlights the connectivity between different atoms in the molecule.
Propanamide can undergo several chemical reactions typical for amides, including:
These reactions are essential for modifying the compound to enhance its properties or to create derivatives with potential therapeutic effects.
The mechanism of action for Propanamide, particularly in a biological context, typically involves interaction with specific receptors or enzymes within the body. For instance:
Data from pharmacological studies would provide insight into its efficacy and specificity towards targeted biological pathways.
Propanamide is generally characterized by:
The chemical properties include:
Propanamide has several applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7